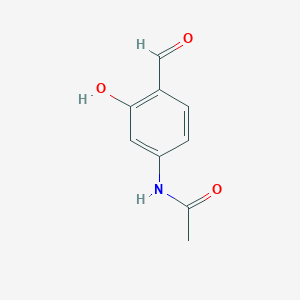
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is an organic compound with a complex structure that includes both hydroxyl and acetylamino functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE typically involves the acetylation of 2-Hydroxy-4-aminobenzaldehyde. One common method includes the reaction of 2-Hydroxy-4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-acetylaminobenzoic acid.
Reduction: 2-Hydroxy-4-acetylaminobenzyl alcohol.
Substitution: 2-Hydroxy-4-acetylamino-5-nitrobenzaldehyde (for nitration).
科学的研究の応用
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetylamino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Known for its antifungal properties and used in agricultural applications.
2-Hydroxy-4-phenylbutanoate esters: Used as precursors for the production of angiotensin-converting enzyme (ACE) inhibitors.
Uniqueness
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is unique due to the presence of both hydroxyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
N-(4-formyl-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-3-2-7(5-11)9(13)4-8/h2-5,13H,1H3,(H,10,12) |
InChIキー |
BHDPWJGTBSEZIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
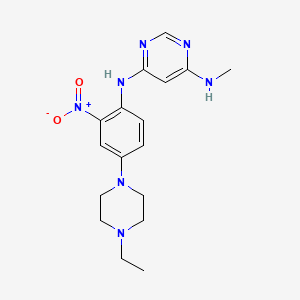
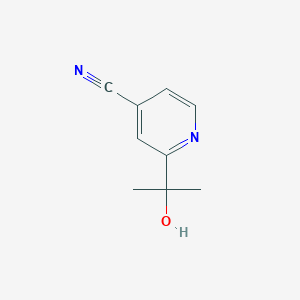
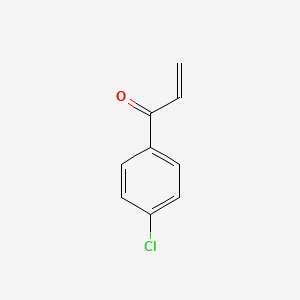
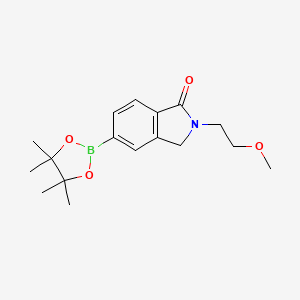
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8615079.png)
![3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol](/img/structure/B8615083.png)
![2-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B8615092.png)
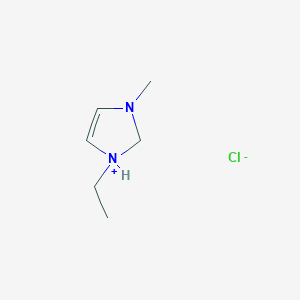
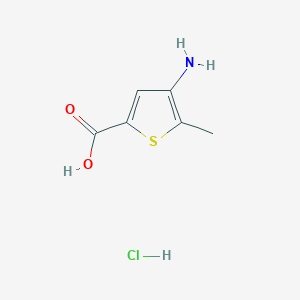
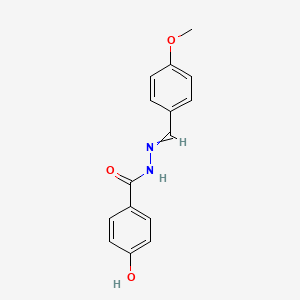
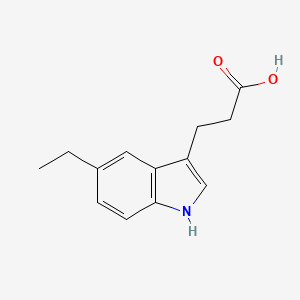
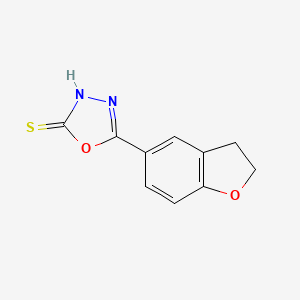
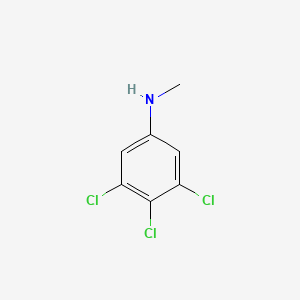
![(R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8615123.png)
